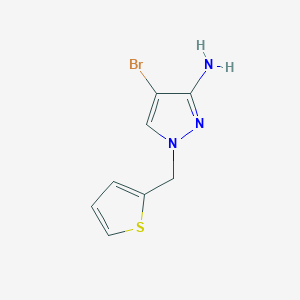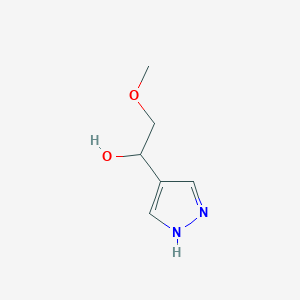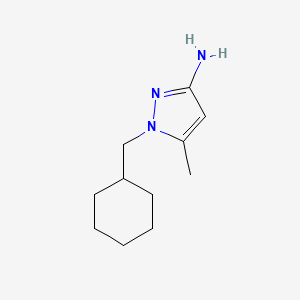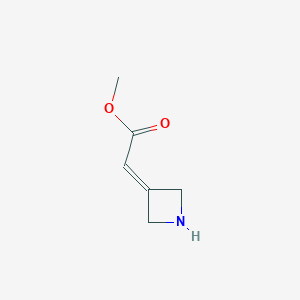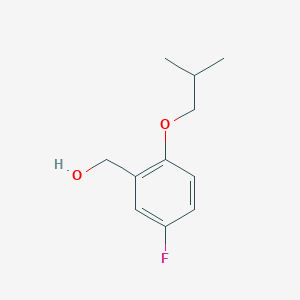
(5-Fluoro-2-isobutoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Fluoro-2-isobutoxyphenyl)methanol: is an organic compound with the molecular formula C11H15FO2 and a molecular weight of 198.23 g/mol . This compound belongs to the class of phenols and alcohols, characterized by the presence of a fluorine atom and an isobutoxy group attached to a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-isobutoxyphenyl)methanol typically involves the reaction of 5-fluoro-2-isobutoxybenzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reduction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (5-Fluoro-2-isobutoxyphenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include and .
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with can yield the corresponding alcohol.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, sodium ethoxide
Major Products Formed:
Oxidation: 5-Fluoro-2-isobutoxybenzaldehyde, 5-Fluoro-2-isobutoxybenzoic acid
Reduction: 5-Fluoro-2-isobutoxyphenylmethanol derivatives
Substitution: Various substituted phenylmethanol derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: (5-Fluoro-2-isobutoxyphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and metabolic pathways .
Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .
Wirkmechanismus
The mechanism of action of (5-Fluoro-2-isobutoxyphenyl)methanol involves its interaction with specific molecular targets in biological systems. The fluorine atom and isobutoxy group play a crucial role in modulating the compound’s activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- (5-Fluoro-2-methoxyphenyl)methanol
- (5-Fluoro-2-ethoxyphenyl)methanol
- (5-Fluoro-2-propoxyphenyl)methanol
Comparison: (5-Fluoro-2-isobutoxyphenyl)methanol is unique due to the presence of the isobutoxy group, which imparts distinct physicochemical properties compared to its analogs. The isobutoxy group can influence the compound’s solubility, reactivity, and biological activity. For example, (5-Fluoro-2-methoxyphenyl)methanol may have different solubility and reactivity profiles due to the smaller size of the methoxy group .
Eigenschaften
Molekularformel |
C11H15FO2 |
|---|---|
Molekulargewicht |
198.23 g/mol |
IUPAC-Name |
[5-fluoro-2-(2-methylpropoxy)phenyl]methanol |
InChI |
InChI=1S/C11H15FO2/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8,13H,6-7H2,1-2H3 |
InChI-Schlüssel |
SONKHGXSPZTJEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=C(C=C(C=C1)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


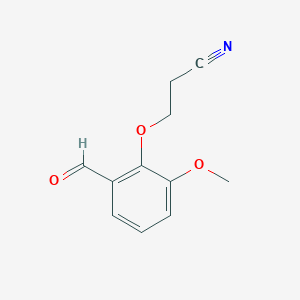
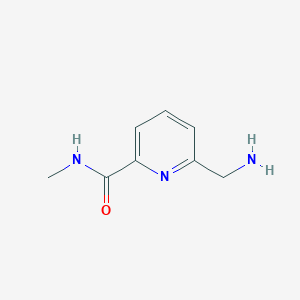

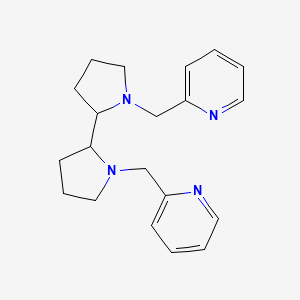
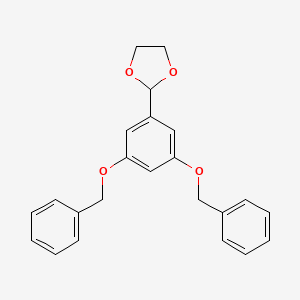
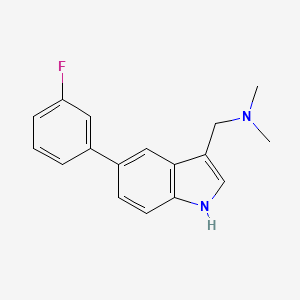


![5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081548.png)
